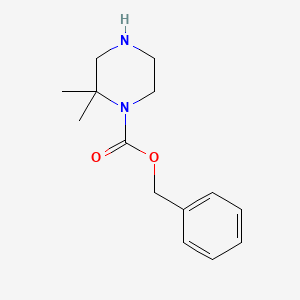

Benzyl 2,2-dimethylpiperazine-1-carboxylate

Description

Benzyl 2,2-dimethylpiperazine-1-carboxylate is a piperazine-derived compound featuring a benzyl ester group and two methyl substituents at the 2nd position of the piperazine ring. These compounds are commonly employed as intermediates in organic synthesis, particularly in pharmaceutical research for constructing amide bonds or serving as protecting groups during multistep syntheses .

The benzyl ester moiety enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate), while the 2,2-dimethyl substitution on the piperazine ring introduces steric hindrance, influencing reactivity and selectivity in subsequent reactions.

Properties

IUPAC Name |

benzyl 2,2-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2)11-15-8-9-16(14)13(17)18-10-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSAOWHLVZPQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680035 | |

| Record name | Benzyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846052-89-9 | |

| Record name | Benzyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,2-Dimethylpiperazine Core

The critical first step in the preparation of Benzyl 2,2-dimethylpiperazine-1-carboxylate is the synthesis of 2,2-dimethylpiperazine. A novel industrially applicable process has been disclosed in patent literature, which provides a scalable and efficient route.

Step 1: Formation of 2-chloro-2-methylpropanal Intermediate

Isobutyraldehyde is reacted with a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the absence of solvent, liberating gaseous by-products sulfur dioxide (SO2) and hydrogen chloride (HCl). This reaction yields 2-chloro-2-methylpropanal, which is optionally diluted with an organic solvent like toluene and treated with catalytic acid (e.g., sulfuric acid) to stabilize the intermediate.Step 2: Condensation with Ethylenediamine

The 2-chloro-2-methylpropanal intermediate is reacted with ethylenediamine in an organic solvent such as tetrahydrofuran (THF) at elevated temperature. This step forms the imine intermediate 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.Step 3: Catalytic Hydrogenation

The imine intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) catalyst under hydrogen pressure (3.5-4 bar) at 40-65°C. This reduces the imine to the amine, yielding crude 2,2-dimethylpiperazine.Step 4: Purification

The crude product is purified by distillation under reduced pressure to afford pure 2,2-dimethylpiperazine.Optional Steps: Salt Formation and Further Derivatization

The free base can be converted into various acid addition salts (e.g., tartrate, fumarate) or further transformed into tert-butyl-3,3-dimethylpiperazine-1-carboxylate derivatives by reaction with di-tert-butyl dicarbonate and acids like DL-tartaric acid.

Summary Table of Core Synthesis

| Step | Reaction | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Chlorination of isobutyraldehyde | SO2Cl2, no solvent, release SO2, HCl | 2-chloro-2-methylpropanal |

| 2 | Condensation with ethylenediamine | Ethylenediamine, THF, heat | 6,6-dimethyl-1,2,3,6-tetrahydropyrazine (imine) |

| 3 | Catalytic hydrogenation | Pd/C catalyst, H2 (3.5-4 bar), 40-65°C | Crude 2,2-dimethylpiperazine |

| 4 | Purification | Distillation under reduced pressure | Pure 2,2-dimethylpiperazine |

This method offers an overall molar yield of approximately 20% from isobutyraldehyde and is industrially scalable, with detailed process parameters optimized for purity and efficiency.

Introduction of the Benzyl Carbamate Group

Once 2,2-dimethylpiperazine is prepared, the next step is the formation of the benzyl carbamate moiety on the nitrogen atom to yield this compound.

The free amine (2,2-dimethylpiperazine) is reacted with benzyl chloroformate (Cbz-Cl) or benzyl carbonates under basic conditions to form the carbamate.

Typical bases used include sodium hydride, potassium carbonate, or other mild bases to deprotonate the amine and facilitate nucleophilic attack on the benzyl chloroformate.

Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are commonly employed.

The reaction is generally conducted at room temperature or slightly elevated temperatures until completion.

Purification is achieved by recrystallization or chromatographic methods.

Continuous flow reactors may be used to improve reaction control, scalability, and safety.

Real-time monitoring ensures consistent product quality.

The benzyl carbamate group serves as a protecting group, which can be removed later if needed for further synthetic transformations.

Alternative Synthetic Routes and Catalytic Methods

Research literature also describes alternative methods to build substituted piperazine rings, including:

Hydrogenation of Dioxime Precursors:

Using Boc-protected dioximes and Raney nickel catalysts under high hydrogen pressure (ca. 40 bar) at 50°C for 6 hours, followed by chromatographic purification, to build piperazine rings with carbamate protection.Cyclization of Diamines with Dihaloalkanes:

Piperazine rings can be formed by cyclization of diamines with dihaloalkanes under basic conditions, followed by alkylation to introduce methyl or benzyl substituents.Alkylation Reactions:

Methyl groups can be introduced via alkylation with methyl halides, and benzyl groups can be introduced by nucleophilic substitution with benzyl halides.Carbamate Formation:

The tert-butyl or benzyl carbamate groups are introduced by reaction with corresponding chloroformates in the presence of base.

These methods provide flexibility in synthesizing various substituted piperazines depending on the desired substitution pattern.

Comparative Analysis of Preparation Methods

Summary and Expert Notes

The most robust and industrially validated method for preparing 2,2-dimethylpiperazine involves chlorination of isobutyraldehyde, condensation with ethylenediamine, and catalytic hydrogenation using Pd/C, followed by purification via distillation.

Subsequent benzyl carbamate formation is achieved by reacting the free amine with benzyl chloroformate under basic conditions, a standard method in carbamate chemistry.

Alternative catalytic hydrogenation methods and cyclization/alkylation routes provide synthetic flexibility but may require more complex purification or specialized conditions.

The preparation methods outlined ensure high purity and scalability, suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2,2-dimethylpiperazine-1-carboxylate is a piperazine derivative with a molecular weight of approximately 248.32 g/mol. It features a piperazine ring substituted with benzyl and carboxylate groups and is typically a liquid at room temperature. This compound has garnered attention for its potential use in medicinal chemistry and various scientific research fields.

Scientific Research Applications

This compound has diverse applications in scientific research.

Antimicrobial and Antiviral Properties: It has been studied for its potential antimicrobial and antiviral properties, suggesting its utility in developing therapeutic agents. The compound may interact with various biological targets, influencing enzyme activity and cellular processes. It has also been observed to affect gene expression related to metabolic pathways, indicating its potential role in metabolic regulation.

Interactions with Biomolecules: Studies have focused on the interactions of this compound with various biomolecules. Its interactions with cytochrome P450 enzymes are particularly significant as they play crucial roles in drug metabolism. Furthermore, the compound's ability to modulate cellular signaling pathways suggests potential implications for drug development and therapeutic interventions.

Synthesis: this compound can be synthesized through several methods. One method involves converting a primary amine into bis(oximinoalkyl)amine through double Michael addition to nitrosoalkenes, followed by catalytic reductive cyclization of the dioxime unit to give a piperazine ring .

Potential Therapeutic Agent: Benzyl 2,2-dimethylpiperazine derivatives possess potent antagonistic properties against CCR1 (C-C chemokine receptor type 1). This receptor plays a crucial role in inflammatory diseases. BDP-1C derivatives exhibit good binding affinity and favorable pharmacokinetic properties, suggesting their potential as superior therapeutic agents compared to existing treatments for inflammatory diseases.

Comparable Compounds: this compound shares structural similarities with other piperazine derivatives but possesses unique characteristics that distinguish it from them.

- Benzyl 2,6-dimethylpiperazine-1-carboxylate has a different substitution pattern on the piperazine ring.

- 4-Benzyloxy-2-methylpiperazine contains an ether linkage instead of a carboxylate.

- N-Benzylpiperazine lacks the carboxylic acid functionality.

Mechanism of Action

The mechanism of action of benzyl 2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

tert-Butyl 2,2-Dimethylpiperazine-1-carboxylate

- Structure : Replaces the benzyl group with a tert-butyl ester.

- Key Differences: Solubility: The tert-butyl group increases lipophilicity, improving solubility in non-polar solvents compared to the benzyl variant . Reactivity: The tert-butyl ester is stable under basic conditions but cleaved under acidic conditions, whereas the benzyl ester is typically removed via hydrogenolysis . Applications: Widely used in peptide coupling reactions (e.g., with HBTU/DIPEA), as seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .

Benzyl 4-(2-Chloro-6-hydroxyhexyl)piperazine-1-carboxylate (Compound 35)

- Structure : Features a 4-substituted hexyl chain with chloro and hydroxy groups.

- Key Differences :

- Functionality : The elongated hydrophobic chain and polar hydroxy/chloro groups enable diverse reactivity (e.g., nucleophilic substitutions) compared to the unsubstituted 2,2-dimethyl analog .

- Applications : Likely used in targeted drug delivery systems or as a precursor for Fe-catalyzed hydroxylamine reagents .

Benzyl 2-Methylpiperazine-1-carboxylate (CAS 444666-46-0)

- Structure : Lacks the second methyl group at the 2nd position.

- Key Differences :

cis-Benzyl 3,5-Dimethylpiperazine-1-carboxylate (CAS 623585-97-7)

- Structure : Methyl groups at the 3rd and 5th positions in a cis configuration.

- Key Differences :

Molecular Weight and Solubility

*Estimated based on analogs.

Reactivity and Stability

- Benzyl Esters: Prone to hydrogenolysis (e.g., Pd/C, H₂), making them suitable for temporary protection in synthesis .

- tert-Butyl Esters : Acid-labile (cleaved with TFA/HCl), preferred for stable intermediates in acidic conditions .

- Steric Effects: The 2,2-dimethyl substitution reduces nucleophilic attack rates compared to mono-methyl or unsubstituted piperazines .

Biological Activity

Benzyl 2,2-dimethylpiperazine-1-carboxylate (BDMPC) is a compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential therapeutic applications of BDMPC, supported by research findings and data tables.

Chemical Structure and Synthesis

BDMPC has a molecular formula of C14H20N2O2, characterized by a piperazine ring with benzyl and carboxylate functional groups. The synthesis of BDMPC typically involves multi-step reactions starting from readily available piperazine derivatives. The specific methods for synthesizing BDMPC have been documented, although details are often omitted for safety reasons due to the complexity of chemical reactions involved.

Antagonistic Properties

Research indicates that BDMPC exhibits significant antagonistic properties against C-C chemokine receptor type 1 (CCR1), which is implicated in various inflammatory diseases. Studies have shown that derivatives of BDMPC possess good binding affinities to CCR1 and demonstrate favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents.

Antitumor Activity

Preliminary studies have suggested that BDMPC may possess antitumor activity. In vitro assays have shown that piperazine derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to BDMPC were tested against Ehrlich Ascites Carcinoma (EAC) cells, revealing significant cytotoxic effects at specific concentrations . The following table summarizes the observed effects of related compounds on EAC cell viability:

| Compound | Concentration (mg/kg) | Cell Viability (%) | Significant Findings |

|---|---|---|---|

| Compound A | 100 | 30 | Induced apoptosis in G0/G1 phase |

| Compound B | 100 | 25 | Reduced S-phase fraction significantly |

| BDMPC | 100 | TBD | Potentially similar effects expected |

The mechanism by which BDMPC exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptors and enzymes plays a crucial role in its pharmacological activity. For example, the binding affinity to CCR1 suggests a pathway that could modulate inflammatory responses.

Case Studies and Experimental Findings

Several studies have explored the biological activities of BDMPC and its derivatives:

- Antitubercular Activity : Preliminary research indicates potential antitubercular effects, although detailed studies are required to confirm these findings.

- Antimalarial and Antifungal Properties : Similar compounds have demonstrated activity against malaria and fungal infections, suggesting that BDMPC may also share these properties.

- Neurotoxicity Assessment : Given the presence of the piperazine ring, some derivatives have been assessed for neurotoxic effects. Caution is advised when handling these compounds due to possible psychoactive properties associated with certain piperazine derivatives.

Q & A

Q. What are the standard synthetic routes for Benzyl 2,2-dimethylpiperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via allylic amination or nucleophilic substitution. For example, benzyl piperazine-1-carboxylate derivatives can be prepared by reacting allylic acetates with piperazine precursors under reflux in DMF at 50°C, yielding ~57% product . Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (50–80°C), and stoichiometric ratios of reagents (e.g., 1:1.2 amine-to-electrophile ratio). Catalysts such as iridium complexes may improve enantioselectivity in asymmetric syntheses .

Q. What spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Key methods include:

- NMR : Proton signals for the benzyl group (δ 7.2–7.4 ppm) and piperazine methyl groups (δ 1.2–1.5 ppm) confirm substitution patterns .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 319.317) validate molecular weight .

- SFC/Chiral HPLC : Determines enantiomeric excess (ee) for stereoisomers .

- TLC : Monitors reaction progress using hexane/ethyl acetate (3:1) as the mobile phase .

Q. How are intermediates like tert-butyl piperazine carboxylates stabilized during synthesis?

tert-Butyl protecting groups (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) are used to block reactive amines. Stability is maintained by storing intermediates at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Purity is confirmed via melting point analysis (e.g., 42–44°C) and FTIR for carbonyl stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess?

Iridium-catalyzed asymmetric amination (e.g., using [Ir(cod)Cl]₂ with chiral phosphine ligands) achieves ee >90% . Enantiopurity is quantified via supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) and polarimetric measurements ([α]D values) . Contradictions between SFC and NMR data may arise from residual solvents; repurification via flash chromatography (silica gel, ethyl acetate) resolves this .

Q. What kinetic strategies optimize reaction parameters for piperazine derivatives?

Pseudo-first-order kinetics are applied to study rate-limiting steps (e.g., nucleophilic attack on allylic acetates). Variables like temperature (Arrhenius plots), solvent polarity (via Kamlet-Taft parameters), and catalyst loading are modeled using software (e.g., MATLAB or Python). For example, increasing DMF concentration accelerates reactions but may promote side products, requiring a balance .

Q. How do researchers resolve discrepancies between TLC and NMR data during purity assessment?

Discrepancies often stem from co-eluting impurities in TLC. Prep-HPLC (C18 column, acetonitrile/water gradient) isolates the target compound, followed by 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, unexpected signals in ¹H NMR may indicate residual benzyl bromide, resolved by aqueous extraction .

Q. What role do piperazine derivatives play in medicinal chemistry research?

Piperazine scaffolds are used as:

- Bidirectional linkers in PROTACs (degraders targeting disease-related proteins).

- Bioisosteres for improving pharmacokinetics (e.g., replacing morpholine with 2,2-dimethylpiperazine enhances metabolic stability) .

- Intermediates in synthesizing kinase inhibitors or GPCR modulators, validated via in vitro assays (e.g., IC₅₀ determination) .

Methodological Notes

- Contradiction Analysis : Conflicting solubility data (e.g., water vs. DMSO) may arise from polymorphic forms. Use XRPD (X-ray powder diffraction) to identify crystalline vs. amorphous states .

- Safety : Handle benzyl derivatives under fume hoods (P210/P280 precautions) due to flammability and respiratory hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.